2-Benzylbenzoic acid
Overview
Description
2-Benzylbenzoic acid is a natural product found in Populus tomentosa and Populus tremuloides with data available.
Scientific Research Applications
Synthesis and Chemical Applications
- Green Chemistry Synthesis : A study demonstrated the use of high-temperature water to achieve efficient synthesis of benzimidazoles, which are derivatives related to 2-Benzylbenzoic acid, under environmentally friendly conditions, optimizing yields and crystallization processes without further purification (Dudd et al., 2003).
- Photocatalytic Applications : Research on the metal-free dehydrogenative lactonization of 2-arylbenzoic acids, which are structurally related to this compound, has been developed using visible-light photoredox catalysis. This method provides an economical and environmentally benign pathway to synthesize benzocoumarins, crucial in bioactive molecules (Ramirez et al., 2015).
Biological and Pharmaceutical Research
- Antiviral and Immunomodulatory Agents : The synthesis and characterization of molecular salts of 2-Chloro-4-nitrobenzoic acid, a compound similar in reactivity to this compound, revealed their potential as antiviral agents and immunomodulators, highlighting the role of halogen bonds in stabilizing these molecular structures (Oruganti et al., 2017).
- Bioorthogonal Chemistry : A study introduced a rapid formation of a stable boron-nitrogen heterocycle from 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid, demonstrating its potential for bioorthogonal coupling reactions under physiologically compatible conditions. This showcases a new avenue for drug development and biochemical research (Dilek et al., 2015).
Material Science and Engineering
- Liquid-Crystalline Complexes : Research on the polymerizable benzoic acid derivatives for the formation of liquid-crystalline complexes offers insights into the potential applications of this compound derivatives in the development of novel materials with specific structural and optical properties (Kishikawa et al., 2008).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylbenzoic acid are not well-documented. As a small molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound would need to be studied further to understand its bioavailability .
Biochemical Analysis
Biochemical Properties
2-Benzylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic rates and accumulation of specific metabolites.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can affect cell viability, proliferation, and apoptosis. Additionally, this compound has been found to impact mitochondrial function, further influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to this compound has been associated with cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver damage and oxidative stress . These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to changes in metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, this compound can be targeted to other cellular compartments through specific signaling sequences and post-translational modifications .
Properties
IUPAC Name |
2-benzylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESDHLLVLYZNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210104 | |
Record name | o-Benzylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-35-1 | |
Record name | 2-(Phenylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Benzylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 612-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Benzylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-benzylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BENZYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ9B53P0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic application of 2-benzylbenzoic acid?
A1: this compound serves as a valuable precursor for synthesizing diverse polycyclic aromatic compounds. One notable example is its use in preparing bulky anthracenyl esters. This synthesis involves a novel three-step tandem reaction comprising intramolecular Friedel–Crafts acylation, enolization, and esterification, all starting from this compound. [] This method offers an efficient route to access these structurally interesting esters.
Q2: Can you elaborate on the challenges associated with synthesizing derivatives of this compound and how researchers have addressed them?
A2: Synthesizing specific derivatives of this compound, like the 2-(2-nitrobenzyl)benzoic acid, can be challenging due to the potential for unwanted isomer formation during nitration. [] To overcome this, researchers have explored alternative synthetic strategies. One approach involves using stabilized anions like the 2-[2(methoxycarbonyl)phenyl]acetate anion in a nucleophilic aromatic substitution reaction with 2-fluoro-1-nitrobenzene. This method allows for greater control over the position of the nitro group, leading to the desired 2-(2-nitrobenzyl)benzoic acid derivative with higher selectivity. []
Q3: Apart from its role in synthesizing larger aromatic systems, what other reactions involving this compound have been investigated?
A3: Researchers have investigated the reductive cleavage of phthalides, cyclic compounds structurally related to this compound. Using iodotrimethylsilane as a reducing agent, 3-arylphthalides can be effectively cleaved to yield the corresponding this compound derivatives. [] This method highlights another synthetic route to access this family of compounds and expands their potential applications in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.